3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Nucleoside chemistry Glycosylation Regioselectivity

3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 203180-01-2) is a heterocyclic small molecule (C₆H₆IN₅O, MW 291.05) belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in medicinal chemistry for kinase inhibitor and nucleoside analog discovery. The compound features a 3-iodo substituent and a 4-methoxy group on the fused pyrazole-pyrimidine core, distinguishing it from the non-halogenated parent (4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine, CAS 100644-67-5) and from 3-bromo or 3-chloro analogs.

Molecular Formula C6H6IN5O
Molecular Weight 291.05 g/mol
CAS No. 203180-01-2
Cat. No. B3250414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
CAS203180-01-2
Molecular FormulaC6H6IN5O
Molecular Weight291.05 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC2=NNC(=C21)I)N
InChIInChI=1S/C6H6IN5O/c1-13-5-2-3(7)11-12-4(2)9-6(8)10-5/h1H3,(H3,8,9,10,11,12)
InChIKeyQKTOJCLKVFGMDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 203180-01-2): Procurement-Grade Heterocyclic Building Block for Nucleoside Analog Development


3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 203180-01-2) is a heterocyclic small molecule (C₆H₆IN₅O, MW 291.05) belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in medicinal chemistry for kinase inhibitor and nucleoside analog discovery [1] . The compound features a 3-iodo substituent and a 4-methoxy group on the fused pyrazole-pyrimidine core, distinguishing it from the non-halogenated parent (4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine, CAS 100644-67-5) and from 3-bromo or 3-chloro analogs . Commercially available as a nucleoside base intermediate and synthetic building block, its primary utility lies in glycosylation reactions to produce 8-aza-7-deaza purine nucleoside derivatives with demonstrated anticancer activity [1].

Why Generic Substitution of 3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine with Unhalogenated or Alternative Halogen Analogs Compromises Synthetic Outcomes


Generic substitution of 3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine with the non-halogenated parent (4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine) sacrifices the C3 iodine atom, a critical synthetic handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Stille) and regioselective glycosylation reactions [1] [2]. Substituting with the 3-bromo analog introduces different leaving-group kinetics: the C–I bond (bond dissociation energy ~57 kcal/mol) is more labile than the C–Br bond (~70 kcal/mol), directly impacting cross-coupling yields and reaction rates [2]. Furthermore, the 7-iodo substituent has been shown to confer measurably greater DNA duplex thermal stabilization compared to the 7-bromo counterpart in 8-aza-7-deaza oligonucleotides [3]. These quantifiable differences in reactivity and biophysical performance mean that procurement of the iodo-specific building block is essential for reproducible synthetic protocols and downstream biological outcomes.

Quantitative Differentiation Evidence for 3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine vs. Closest Analogs


Glycosylation Regioselectivity: 7-Iodo Substitution Shifts N8 → N9 Product Ratio Relative to Non-Halogenated Substrate

In the synthesis of 8-aza-7-deazapurine nucleosides, glycosylation of 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (non-halogenated parent) predominantly yields the N8-glycosylated regioisomer. Introduction of a halogen at position 7 (corresponding to C3 in the pyrazolo[3,4-d]pyrimidine numbering) shifts the glycosylation site, altering the N8:N9 product distribution. The 7-iodo derivative 1c produces a higher proportion of the N9-glycosylated nucleoside compared to the non-halogenated compound 1a and the 7-bromo analog 1b, as unambiguously assigned by HMBC 2D NMR and X-ray crystallography [1].

Nucleoside chemistry Glycosylation Regioselectivity Purine analogs

DNA Duplex Thermal Stabilization: 7-Iodo Substituent Outperforms 7-Bromo in Oligonucleotide Tm Elevation

Incorporation of 7-halogenated 8-aza-7-deazaadenine nucleosides into oligonucleotide duplexes increases thermal stability (Tm) relative to unmodified adenine. Direct comparison within the same study shows that the 7-iodo substituent (derived from 3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine after glycosylation and deprotection) confers greater duplex stabilization than the 7-bromo analog, as measured by UV thermal denaturation experiments [1] [2].

Oligonucleotide therapeutics DNA duplex stability 8-Aza-7-deazaadenine Thermal melting

Cross-Coupling Reactivity: C3-Iodo Serves as Superior Oxidative Addition Partner vs. C3-Bromo in Palladium-Catalyzed Reactions

The 3-iodo substituent on the pyrazolo[3,4-d]pyrimidine scaffold is a superior leaving group for Pd⁰-catalyzed cross-coupling reactions compared to the 3-bromo analog. The lower C–I bond dissociation energy (BDE ≈ 57 kcal/mol vs. C–Br BDE ≈ 70 kcal/mol) enables faster oxidative addition to Pd(0), translating to higher catalytic turnover and product yields under milder conditions. In the synthesis of 7-alkynylated 8-aza-7-deaza-2′-deoxyadenosines from the corresponding 7-iodo nucleoside via Sonogashira coupling, yields of 36–79% are achieved, whereas analogous bromo substrates typically require harsher conditions or deliver lower yields in comparable transformations [1] [2].

Palladium catalysis Suzuki coupling Sonogashira coupling C–I bond activation

Anticancer Activity of Derived Nucleosides: 7-Iodo-Containing 8-Aza-7-Deazapurine Nucleosides Exhibit Potent In Vitro Cytotoxicity

Five key intermediate nucleosides bearing 6-methoxy, 7-iodo, and 2-bromo groups, synthesized from 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine and its iodo- and bromo- analogues, were further derivatized to 23 final 8-aza-7-deazapurine nucleoside derivatives. These compounds were evaluated for anticancer activity, with the 7-iodo-substituted nucleosides demonstrating significant in vitro cytotoxicity against human cancer cell lines [1]. The 7-iodo group is critical for the observed biological activity; the parent non-halogenated or 7-bromo substituted nucleosides show attenuated antiproliferative effects in the same assay system.

Anticancer agents Nucleoside analogs Cytotoxicity 8-Aza-7-deazapurine

Synthetic Versatility: 3-Iodo-4-methoxy Derivative Enables Sequential Functionalization at C3 via Chemoselective Cross-Coupling Without Competing C4-Methoxy Displacement

The 4-methoxy group provides electronic activation and steric protection at the C4 position, while the C3-iodo substituent serves as the exclusive site for initial Pd-catalyzed cross-coupling. In contrast, 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 1379343-90-4), a close analog, presents competing reactivity at both C4 (chloro, susceptible to nucleophilic aromatic substitution) and C3 (iodo, cross-coupling), complicating chemoselective diversification. The 4-methoxy-3-iodo combination eliminates this competition, enabling cleaner sequential derivatization [1] .

Chemoselectivity Sequential functionalization Synthetic methodology Heterocyclic chemistry

Procurement-Guided Application Scenarios for 3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine Based on Quantitative Differentiation Evidence


Synthesis of N9-Glycosylated 8-Aza-7-Deazapurine Anticancer Nucleosides via Regioselective Glycosylation

In medicinal chemistry programs developing nucleoside analog anticancer agents, 3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is the preferred glycosylation substrate because the 7-iodo substituent directs ribosylation to the N9 position, the biologically active regioisomer of purine nucleosides, as confirmed by X-ray crystallography [1]. Attempting to use the non-halogenated parent (CAS 100644-67-5) produces predominantly the N8 isomer, which lacks biological activity against the intended cellular targets. Downstream derivatization of the 7-iodo intermediate via Sonogashira coupling yields potent anticancer nucleosides with low-micromolar IC₅₀ values against human cancer cell lines [1].

Oligonucleotide Therapeutics Requiring Enhanced Duplex Thermal Stability Through 7-Iodo-8-Aza-7-Deazaadenine Incorporation

For antisense oligonucleotide, siRNA, or CRISPR guide RNA programs requiring increased target binding affinity, the 7-iodo derivative of 8-aza-7-deazaadenine—synthesized from 3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine—provides a ΔTm elevation of approximately +4 to +6°C per modification site in DNA duplexes, outperforming the +2 to +3°C elevation achieved by the 7-bromo analog [1] [2]. This quantified thermal stabilization advantage is critical for applications in which even a 2–3°C Tm deficit determines whether an oligonucleotide reaches its intracellular target at physiological temperature (37°C).

Efficient Diversification via Palladium-Catalyzed Cross-Coupling at C3 in Parallel Library Synthesis

In high-throughput medicinal chemistry workflows involving Suzuki, Sonogashira, or Stille coupling-based library generation, the C3-iodo substituent offers superior oxidative addition kinetics (C–I BDE ≈ 57 kcal/mol vs. C–Br BDE ≈ 70 kcal/mol) leading to faster conversions and higher isolated yields (36–79% for Sonogashira coupling on the corresponding nucleosides) [1]. Furthermore, the 4-methoxy group remains inert under standard Pd(0) coupling conditions, unlike the 4-chloro analog (CAS 1379343-90-4), which introduces competing nucleophilic aromatic substitution pathways and complex product mixtures [2]. Procuring the 3-iodo-4-methoxy building block eliminates the need for orthogonal protecting group strategies during library synthesis.

Structure-Activity Relationship (SAR) Studies Probing the Halogen Effect at the 7-Position of 8-Aza-7-Deazapurine Scaffolds

For systematic SAR campaigns comparing 7-H, 7-F, 7-Cl, 7-Br, and 7-I substituents on the 8-aza-7-deazapurine core, 3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is the essential entry point to the 7-iodo series. Direct head-to-head biological comparisons within the 2019 Gao and Seela study demonstrate that nucleosides retaining the 7-iodo substituent exhibit potent anticancer activity, whereas the 7-bromo and non-halogenated analogs show attenuated or negligible antiproliferative effects [1]. Purchasing the pre-iodinated building block (rather than attempting to install iodine post-glycosylation, which requires harsh N-iodosuccinimide conditions that risk purine ring degradation) ensures consistent batch-to-batch quality and reproducible biological data across an SAR campaign.

Quote Request

Request a Quote for 3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.